2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by the presence of a dioxolane ring and an isoindole dione moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. This step often requires a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Attachment of the Isoindole Dione Moiety: The isoindole dione structure can be introduced via a condensation reaction between an anhydride and an amine. This step usually requires a dehydrating agent like acetic anhydride to drive the reaction to completion.
Final Assembly: The final compound is obtained by linking the dioxolane ring to the isoindole dione moiety through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride to deprotonate the nucleophile and promote the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated control systems to ensure consistent quality. Solvent recovery and recycling, as well as waste minimization strategies, are also critical components of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole dione moiety, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the dioxolane ring, where nucleophiles can replace leaving groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds, depending on the nucleophile involved.
Scientific Research Applications
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of polymers and advanced materials, where its unique structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a dioxolane ring and an isoindole dione moiety. Similar compounds include:
Phthalimides: These compounds share the isoindole dione structure but lack the dioxolane ring, resulting in different chemical properties and reactivity.
Dioxolanes: Compounds with a dioxolane ring but without the isoindole dione moiety, which affects their stability and reactivity.
This uniqueness makes this compound a valuable compound in various fields of research and industry.
Properties
CAS No. |
1218777-30-0 |
---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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